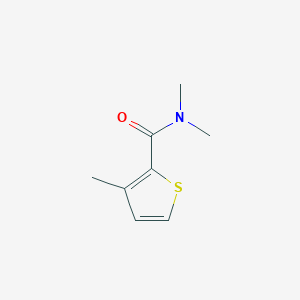

N,N,3-trimethylthiophene-2-carboxamide

Description

N,N,3-Trimethylthiophene-2-carboxamide (CAS: 438457-01-3, Molecular Formula: C₉H₁₁N₃OS) is a thiophene-derived carboxamide characterized by a cyano group at position 4, amino and trimethyl substituents at positions 5 and 3, respectively. Its thiophene core enables π-π stacking interactions, while the cyano group enhances electron-withdrawing capacity, influencing reactivity in nucleophilic additions. The trimethyl groups introduce steric hindrance, modulating solubility and conformational stability. The amide functionality facilitates dipole-dipole interactions, critical for molecular recognition in biological systems .

Properties

IUPAC Name |

N,N,3-trimethylthiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NOS/c1-6-4-5-11-7(6)8(10)9(2)3/h4-5H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMXONGPBIYYCSH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=C1)C(=O)N(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Substituent Effects on Electronic Properties

- 5-Nitrothiophene-2-Carboxamides (e.g., N-(4-(3,4-difluorophenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide): Key Difference: Nitro groups (NO₂) at position 5 vs. cyano (CN) and amino (NH₂) groups in the target compound. Impact: Nitro groups increase electrophilicity and antibacterial activity but reduce stability due to higher reactivity. The cyano group in the target compound offers moderate electron-withdrawing effects, balancing reactivity and stability .

- N-(2-Nitrophenyl)thiophene-2-carboxamide: Key Difference: Nitrophenyl substituent vs. trimethyl and cyano groups. Impact: The nitrophenyl group introduces intramolecular hydrogen bonding (S(6) motif) and planar dihedral angles (8.5–13.5° between thiophene and benzene rings), enhancing crystallinity. In contrast, the target compound’s trimethyl groups reduce planarity, favoring solubility in organic solvents .

Steric and Solubility Profiles

- 4-Cyano-5-[(cyanoacetyl)amino]-N,N,3-trimethylthiophene-2-carboxamide (CAS: 667412-92-2): Key Similarity: Cyano and trimethyl substituents. Difference: Additional cyanoacetyl amino group at position 3. Impact: Increased hydrogen-bonding capacity improves solubility in polar solvents (e.g., DMSO) compared to the target compound, which requires sonication for dissolution .

- N-Phenyl-2-[(2-thienylcarbonyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide: Key Difference: Fused cyclopenta-thiophene ring system. Impact: Extended conjugation enhances UV absorption but reduces solubility due to higher molecular weight (MW: 367.45 vs. 209.27 for the target compound) .

Pharmacological Activity

- Thieno[2,3-b]pyridine-2-carboxamides (e.g., 3,4,6-Triamino-N-phenylthieno[2,3-b]pyridine-2-carboxamide): Activity: Broad-spectrum anti-inflammatory and antiviral effects. Difference: Pyridine fusion enhances π-stacking and bioavailability compared to the monocyclic thiophene core of the target compound .

Data Tables

Table 1: Structural and Electronic Comparison

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.